molecular formula C11H25ClN2O3 B6180022 tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride CAS No. 2613385-85-4

tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride

Cat. No.: B6180022
CAS No.: 2613385-85-4
M. Wt: 268.8
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Description

tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride is a chemical compound with the molecular formula C11H24N2O3·HCl. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-(2-aminoethoxy)-2-methylpropanol in the presence of a suitable base such as diisopropylethylamine (DiPEA). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The final product is purified through crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution: Formation of substituted carbamates or amines.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced amines.

    Hydrolysis: Formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its reactivity is primarily due to the presence of the amino and carbamate groups, which can form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate
  • tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate
  • tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers better solubility and ease of handling, making it a preferred choice in various synthetic applications.

Properties

CAS No.

2613385-85-4

Molecular Formula

C11H25ClN2O3

Molecular Weight

268.8

Purity

95

Origin of Product

United States

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